molecular formula C21H23N5O3S2 B2992007 6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 1797579-85-1

6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

カタログ番号: B2992007
CAS番号: 1797579-85-1
分子量: 457.57
InChIキー: LGRFZJLQSYTDSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the thiazolo[3,2-a]pyrimidinone class, a heterocyclic framework known for its pharmacological relevance. Its structure integrates a fused thiazole-pyrimidinone core with 6,7-dimethyl substituents, a 2-oxoethyl chain, and a piperidine moiety linked to a 1,3,4-oxadiazole-thiophene hybrid. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with derivatives reported for antimicrobial, anti-inflammatory, and kinase-modulating activities .

特性

IUPAC Name

6,7-dimethyl-3-[2-oxo-2-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S2/c1-12-13(2)22-21-26(20(12)28)16(11-31-21)8-17(27)25-6-3-4-14(9-25)18-23-24-19(29-18)15-5-7-30-10-15/h5,7,10,14,16H,3-4,6,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRFZJLQSYTDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6,7-dimethyl-3-(2-oxo-2-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (CAS#: 1797579-85-1) is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H23N5O3S2C_{21}H_{23}N_{5}O_{3}S_{2}, with a molecular weight of 457.6 g/mol. The compound contains multiple functional groups including oxadiazole and thiazole moieties, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H23N5O3S2
Molecular Weight457.6 g/mol
CAS Number1797579-85-1

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiazole structures exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific compound has been investigated for its anti-tubercular activity and cytotoxic effects against various cancer cell lines.

Anti-Tubercular Activity

A study focused on the design and synthesis of related compounds demonstrated that certain derivatives exhibited significant anti-tubercular activity against Mycobacterium tuberculosis strains. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM , indicating potent inhibitory effects against the bacteria responsible for tuberculosis . The presence of the oxadiazole group is particularly noted for enhancing this activity.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of similar compounds on human cell lines. For instance, derivatives were tested against HEK-293 cells with results indicating low toxicity levels . This suggests that the compound could be further developed as a therapeutic agent with a favorable safety profile.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, studies suggest that the oxadiazole and thiazole rings may interact with various biological targets:

  • Inhibition of Enzymes : Compounds with similar structures have shown inhibitory activity against enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .
  • Molecular Docking Studies : Computational studies have indicated potential binding affinities to various targets, supporting the hypothesis that these compounds can modulate biological pathways effectively .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Oxadiazole Derivatives : A comprehensive review identified several oxadiazole derivatives with significant anticancer properties, showing IC50 values in the micromolar range across multiple cancer cell lines . These findings underscore the potential of incorporating oxadiazole into new drug candidates.
  • Thiazole Compounds in Drug Development : Research has shown that thiazole-containing compounds often display anti-inflammatory and analgesic properties, suggesting that modifications to the thiazole structure may enhance these effects .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Structural and Functional Analogues

Compound Class Core Structure Key Substituents Biological Activity Physicochemical Properties References
Target Compound Thiazolo[3,2-a]pyrimidinone 6,7-dimethyl, 1,3,4-oxadiazole, piperidine, thiophene Hypothesized antimicrobial/anti-inflammatory High melting point (inferred), moderate solubility (predicted)
Thieno[2,3-d]pyrimidine-2,4-diones Thienopyrimidine 1,3,4-oxadiazole, phenyl, alkyl chains Antimicrobial (e.g., Staphylococcus aureus) High melting points (>200°C), crystalline solids
Ethyl thiazolo[3,2-a]pyrimidines Thiazolo[3,2-a]pyrimidine Fluorobenzylidene, trimethoxybenzylidene Enhanced bioactivity (e.g., kinase inhibition) Crystalline, moderate logP (2.5–3.5)
Triazolo-thiadiazines Triazolo-thiadiazine Dichlorophenyl, pyrazole Anti-inflammatory (vs. celecoxib) Lipophilicity (logP ~3.8), moderate aqueous solubility

Key Comparisons

  • Core Heterocycles: The thiazolo[3,2-a]pyrimidinone core in the target compound is structurally distinct from thienopyrimidines () and triazolo-thiadiazines (). Thieno[2,3-d]pyrimidines () exhibit similar antimicrobial activity but lack the piperidine-oxadiazole-thiophene motif, which may confer broader target specificity in the target compound.
  • Substituent Effects: The 1,3,4-oxadiazole group, present in both the target compound and thienopyrimidines (), is known for improving metabolic stability and hydrogen-bonding interactions with biological targets . The piperidine linker may enhance solubility relative to wholly aromatic analogs, as seen in ethyl thiazolo[3,2-a]pyrimidines (–8), which rely on ester groups for solubility modulation.
  • Biological Activity: Thienopyrimidine-2,4-diones () show marked antimicrobial activity (MIC: 4–16 µg/mL against S. aureus), suggesting the target compound’s oxadiazole-thiophene system could similarly disrupt bacterial membranes or enzymes .
  • Physicochemical Properties: High melting points (>200°C) observed in thienopyrimidines () and ethyl thiazolo[3,2-a]pyrimidines (–8) suggest the target compound’s rigid heterocyclic core may confer similar thermal stability. SwissADME predictions for triazolo-thiadiazines () (logP ~3.8, moderate solubility) imply the target compound’s piperidine and oxadiazole groups could lower logP (predicted ~3.0–3.5) relative to wholly aromatic analogs, improving bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。